molecular formula C15H16Cl2N4S B11975998 5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11975998
M. Wt: 355.3 g/mol
InChI Key: AJOFRXAPINPAFG-GIJQJNRQSA-N
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Description

5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a cyclohexyl group, a dichlorobenzylidene moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the Cyclohexyl Group: This step involves the alkylation of the triazole ring with cyclohexyl halides under basic conditions.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the triazole derivative with 2,4-dichlorobenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its triazole ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-Methyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The cyclohexyl group in 5-Cyclohexyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique steric and electronic properties compared to its phenyl or methyl analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities or material properties.

Properties

Molecular Formula

C15H16Cl2N4S

Molecular Weight

355.3 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16Cl2N4S/c16-12-7-6-11(13(17)8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,20,22)/b18-9+

InChI Key

AJOFRXAPINPAFG-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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